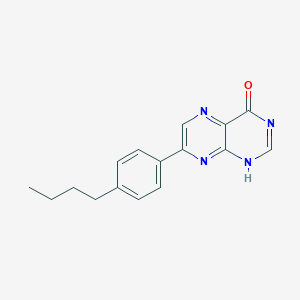

7-(4-butylphenyl)-1H-pteridin-4-one

Description

7-(4-Butylphenyl)-1H-pteridin-4-one is a heterocyclic compound featuring a pteridin-4-one core substituted at the 7-position with a 4-butylphenyl group. The pteridinone scaffold is known for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-stacking interactions.

Properties

Molecular Formula |

C16H16N4O |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

7-(4-butylphenyl)-1H-pteridin-4-one |

InChI |

InChI=1S/C16H16N4O/c1-2-3-4-11-5-7-12(8-6-11)13-9-17-14-15(20-13)18-10-19-16(14)21/h5-10H,2-4H2,1H3,(H,18,19,20,21) |

InChI Key |

XFPXWEXWTINSKG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(5-Chloro-2-fluorophenyl)-1H-pteridin-4-one (CAS: 914289-59-1)

- Substituents : Chloro and fluoro groups on the phenyl ring.

- Molecular Formula : C₁₃H₇ClFN₃O.

- However, the shorter chain (vs. butyl) may reduce lipophilicity.

7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one (CAS: 827614-31-3)

- Core Structure: Thienopyrimidinone instead of pteridinone.

- Substituents : Bromophenyl group.

- Molecular Formula : C₁₂H₇BrN₂OS.

- The bromine atom increases molecular weight (307.17 g/mol) compared to the butylphenyl analog.

Functional Group Comparisons: Butylphenyl Derivatives

Thiazolidinone Derivatives (C1–C6 in )

- Examples: C1: 3-(4-Butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one. C3: 2-[(4-Chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one.

- Key Differences: The thiazolidinone core confers anticonvulsant, anti-inflammatory, and antimicrobial activities. The butylphenyl group in these compounds contributes to non-mutagenic properties (tested up to 1 mM/plate in E. coli assays).

Pyridine Derivatives ()

- Examples: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.

- Substituents: Variants include -CH₃, -NO₂, and -Br.

- Key Data :

- Melting points: 268–287°C.

- Yields: 67–81%.

- Molecular weights: 466–545 g/mol.

- Comparison : The butyl group in the target compound may lower melting points compared to nitro or bromo substituents due to reduced crystallinity.

Table 1: Comparative Analysis of Key Parameters

Research Implications and Gaps

- Synthesis : The target compound’s synthesis route may resemble methods in (yields ~67–81%), but optimization for the butylphenyl group’s steric effects is needed.

- Bioactivity: While thiazolidinones with butylphenyl groups show low toxicity, pteridinones require specific mutagenicity studies.

- Regulatory Considerations : Safety protocols for halogenated analogs (e.g., GHS guidelines) should inform handling practices for the butylphenyl derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.